molecular formula C15H25NO B257283 N-tert-butyladamantane-1-carboxamide

N-tert-butyladamantane-1-carboxamide

Cat. No.: B257283
M. Wt: 235.36 g/mol
InChI Key: CAZCIXGLKLMISO-UHFFFAOYSA-N
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Description

N-tert-Butyladamantane-1-carboxamide is a carboxamide derivative of adamantane, a diamondoid hydrocarbon known for its rigid, cage-like structure. The compound features a tert-butyl group attached to the amide nitrogen of the adamantane-1-carboxylic acid backbone. This structural motif confers unique physicochemical properties, including enhanced lipophilicity and steric bulk, which are critical in applications such as medicinal chemistry (e.g., drug design targeting viral or neurological pathways) and materials science .

Properties

Molecular Formula

C15H25NO

Molecular Weight

235.36 g/mol

IUPAC Name

N-tert-butyladamantane-1-carboxamide

InChI

InChI=1S/C15H25NO/c1-14(2,3)16-13(17)15-7-10-4-11(8-15)6-12(5-10)9-15/h10-12H,4-9H2,1-3H3,(H,16,17)

InChI Key

CAZCIXGLKLMISO-UHFFFAOYSA-N

SMILES

CC(C)(C)NC(=O)C12CC3CC(C1)CC(C3)C2

Canonical SMILES

CC(C)(C)NC(=O)C12CC3CC(C1)CC(C3)C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Butyladamantane-1-carboxamide

  • Structure : Replaces the tert-butyl group with a linear n-butyl chain.
  • Synthesis : Prepared via reaction of 1-adamantane carbonyl chloride with butanamine in the presence of triethylamine, yielding 80% isolated product after recrystallization .
  • Crystallography : Single-crystal X-ray studies reveal intermolecular N–H⋯O hydrogen bonds forming chains along the [001] axis, with a mean C–C bond length of 0.005 Å and R factor = 0.086 .
  • Key Differences: The n-butyl group offers less steric hindrance compared to tert-butyl, facilitating stronger hydrogen bonding and ordered crystal packing. Lower molecular weight (C₁₅H₂₅NO vs. C₁₅H₂₅NO for the tert-butyl analog) but identical formula due to isomerism.

2-{[1-(Adamantan-1-yl)ethyl]amino}-N-tert-butylacetamide

  • Structure: Incorporates an ethylamino linker between the adamantane and tert-butylacetamide groups, resulting in a larger, more complex framework (C₁₈H₃₂N₂O, MW = 292.46) .
  • Enhanced conformational flexibility from the ethylamino spacer, contrasting with the rigid carboxamide linkage in N-tert-butyladamantane-1-carboxamide.

Comparative Data Table

Property This compound (Inferred) N-Butyladamantane-1-carboxamide 2-{[1-(Adamantan-1-yl)ethyl]amino}-N-tert-butylacetamide
Molecular Formula C₁₅H₂₅NO C₁₅H₂₅NO C₁₈H₃₂N₂O
Molecular Weight 235.36 g/mol 235.36 g/mol 292.46 g/mol
Substituent tert-Butyl n-Butyl Ethylamino + tert-butyl
Synthesis Yield Not reported 80% Not reported
Hydrogen Bonding Likely reduced due to steric hindrance Strong (N–H⋯O chains) Multiple sites (N–H⋯O and N–H⋯N)
Crystallographic Order Lower (predicted) High (R factor = 0.086) Not studied

Research Implications and Limitations

  • Steric Effects : The tert-butyl group in this compound likely disrupts crystal packing compared to its n-butyl analog, impacting solubility and formulation in pharmaceutical contexts.
  • Synthetic Challenges : tert-Butylamine’s bulk may reduce reaction efficiency compared to n-butylamine, necessitating optimization of stoichiometry or catalysts.
  • Biological Relevance: The ethylamino variant’s dual functional groups highlight a trend toward hybrid adamantane derivatives for multifunctional applications .

Note: Direct experimental data on this compound remains scarce, necessitating extrapolation from related compounds. Further crystallographic and synthetic studies are warranted to validate these comparisons.

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